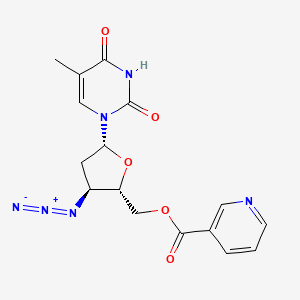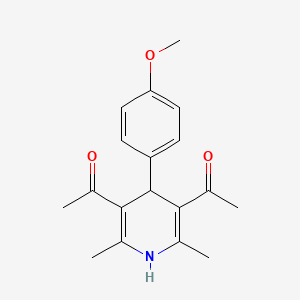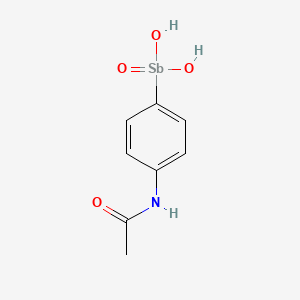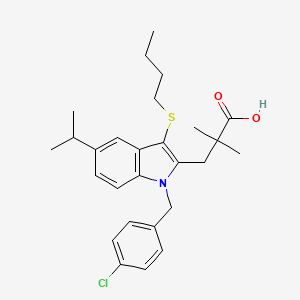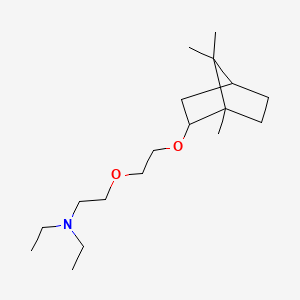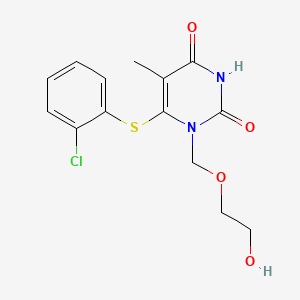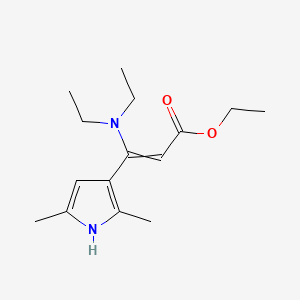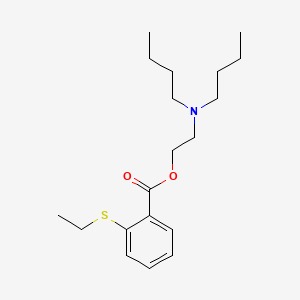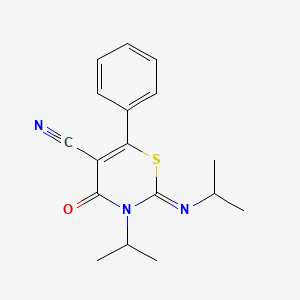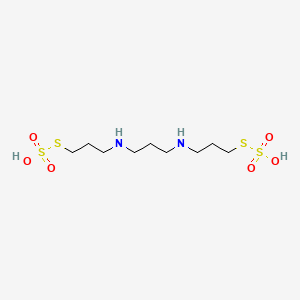
S-(3-((3-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)propyl)amino)propyl) hydrogen thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(3-((3-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)propyl)amino)propyl) hydrogen thiosulfate is a complex organic compound with the molecular formula C9H22N2O6S4 and a molecular weight of 382.54100 g/mol . This compound is characterized by the presence of multiple sulfur atoms, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(3-((3-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)propyl)amino)propyl) hydrogen thiosulfate typically involves the reaction of 3-aminopropylamine with 3-chloropropylthiohydroxy(dioxido)sulfanyl. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
S-(3-((3-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)propyl)amino)propyl) hydrogen thiosulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can break the sulfur-sulfur bonds.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of disulfides, while reduction can yield thiols .
Wissenschaftliche Forschungsanwendungen
S-(3-((3-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)propyl)amino)propyl) hydrogen thiosulfate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its potential role in redox biology and as a model compound for understanding sulfur metabolism.
Medicine: Investigated for its potential therapeutic applications, particularly in the context of oxidative stress and redox regulation.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of S-(3-((3-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)propyl)amino)propyl) hydrogen thiosulfate involves its ability to undergo redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the conditions. This dual functionality allows it to interact with various molecular targets and pathways, particularly those involved in redox regulation and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-(3-((6-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)hexyl)amino)propyl) hydrogen thiosulfate: Similar structure but with a longer carbon chain.
1,3-bis(3-sulfosulfanylpropylamino)propane: Similar structure but with different functional groups.
Uniqueness
S-(3-((3-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)propyl)amino)propyl) hydrogen thiosulfate is unique due to its specific arrangement of sulfur atoms and amino groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
35871-60-4 |
|---|---|
Molekularformel |
C9H22N2O6S4 |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
1,3-bis(3-sulfosulfanylpropylamino)propane |
InChI |
InChI=1S/C9H22N2O6S4/c12-20(13,14)18-8-2-6-10-4-1-5-11-7-3-9-19-21(15,16)17/h10-11H,1-9H2,(H,12,13,14)(H,15,16,17) |
InChI-Schlüssel |
CVFJRQWEYQSHSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCCCSS(=O)(=O)O)CNCCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





